Cas no 14934-37-3 (Benzoxazolium,3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide(1:1))

Benzoxazolium,3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide(1:1) structure
14934-37-3 structure
Product Name:Benzoxazolium,3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide(1:1)
CAS No:14934-37-3
MF:C22H23IN2O2
MW:474.334697961807
CID:173837
PubChem ID:44135531
Update Time:2025-04-19

Benzoxazolium,3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide(1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzoxazolium,3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide(1:1)
    • 3,3'-DIETHYL-9-METHYLOXACARBOCYANINE IODIDE
    • 3-Ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-met hyl-1-propen-1-yl]-1,3-benzoxazol-3-ium iodide
    • 1,3-bis-(3-ethyl-benzooxazol-2-yl)-2-methyl-trimethinium, iodide
    • 1,3-bis-(3-ethyl-benzoxazol-2-yl)-2-methyl trimethinium , iodide
    • 3-ethyl-2-[3-(3-ethyl-3H-benzooxazol-2-ylidene)-2-methyl-propenyl]-benzooxazolium, iodide
    • 3-ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium iodide
    • 3-ethyl-2-< 3-(3-ethyl-2-thiazolinylidene)-1-propenyl> thiazolium iodide
    • Einecs 239-009-1
    • 3,3'-Diethyl-9-methyl-2,2'-oxacarbocyanine iodide
    • 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)-2-methylprop-1-enyl]benzoxazolium iodide
    • Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propenyl)-, iodide
    • Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl)-, iodide (1:1)
    • NS00052639
    • (2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide
    • Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
    • DTXSID30884774
    • 14934-37-3
    • Inchi: 1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
    • InChI Key: SGSAYBUVQALYJE-UHFFFAOYSA-M
    • SMILES: [I-].O1C2C=CC=CC=2[N+](CC)=C1C=C(C)C=C1N(CC)C2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 450.9
  • Monoisotopic Mass: 474.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 511
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • PSA: 29.49
  • LogP: 2.27200
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.